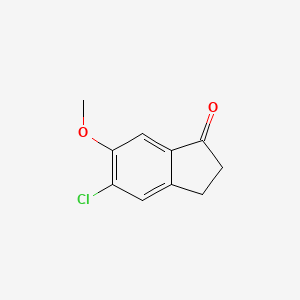

5-Chloro-6-methoxy-1-indanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUZEIYKEBEXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(=O)C2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448402 | |

| Record name | 5-Chloro-6-methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344305-70-0 | |

| Record name | 5-Chloro-6-methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-methoxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Chloro-6-methoxy-1-indanone (CAS 344305-70-0): Synthesis, Characterization, and Applications for Chemical Research Professionals

This document provides an in-depth technical overview of 5-Chloro-6-methoxy-1-indanone, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes available data to detail its physicochemical properties, plausible synthetic routes, analytical characterization, potential applications, and essential safety protocols. The narrative emphasizes the rationale behind chemical methodologies, grounding theoretical knowledge in practical application.

Core Compound Identity and Properties

This compound belongs to the 1-indanone class of bicyclic aromatic ketones. The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This specific derivative is functionalized with a chloro and a methoxy group, making it a versatile building block for creating more complex molecular architectures.[4][5] Its value lies in its potential as a precursor for novel therapeutic agents or agrochemicals, leveraging the known bioactivity of the indanone family.[1][6]

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 344305-70-0 | [4][7] |

| Molecular Formula | C₁₀H₉ClO₂ | [4][7] |

| Molecular Weight | 196.63 g/mol | [4][7] |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)CC2)Cl | N/A |

| InChI Key | FDLMAHFIXQOFEH-UHFFFAOYSA-N | N/A |

| Typical Purity | ≥97% | [4] |

| Classification | Organic Building Block, Indanone Derivative |[4][5] |

Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis of substituted 1-indanones is most commonly achieved via an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acid chloride derivative.[1][2] This classical cyclization method is efficient for forming the five-membered ketone ring fused to the benzene ring.

For this compound, a logical precursor would be 3-(4-chloro-3-methoxyphenyl)propanoic acid. The synthesis can be conceptualized in two primary stages:

-

Preparation of the Precursor Acid Chloride: The carboxylic acid is converted to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial as it activates the carboxyl group for the subsequent electrophilic aromatic substitution.

-

Intramolecular Friedel-Crafts Acylation: The acyl chloride undergoes an intramolecular cyclization catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring at the position ortho to the alkyl chain, leading to the formation of the indanone ring system after deprotonation.

The regioselectivity of the cyclization is directed by the existing substituents on the aromatic ring. The methoxy group is an activating, ortho-para director, while the chloro group is a deactivating, ortho-para director. Cyclization occurs at the more sterically accessible and electronically favorable position to yield the desired product.

Caption: General synthetic workflow for this compound.

Analytical Characterization: A Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency / m/z | Rationale / Notes |

|---|---|---|---|

| ¹H NMR | Aromatic H (C4-H) | δ 7.5-7.7 ppm (s) | Singlet, deshielded by adjacent C=O and Cl. |

| Aromatic H (C7-H) | δ 7.0-7.2 ppm (s) | Singlet, shielded by adjacent OMe. | |

| Methoxy Protons (-OCH₃) | δ 3.9-4.1 ppm (s, 3H) | Characteristic singlet for aryl methyl ether. | |

| Aliphatic Protons (-CH₂-C=O) | δ 3.0-3.2 ppm (t, 2H) | Triplet adjacent to aromatic ring. | |

| Aliphatic Protons (Ar-CH₂-) | δ 2.6-2.8 ppm (t, 2H) | Triplet adjacent to carbonyl group. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 200-205 ppm | Typical range for α,β-unsaturated or aryl ketones. |

| Aromatic Carbons | δ 110-160 ppm | Complex pattern of 6 signals. | |

| Methoxy Carbon (-OCH₃) | δ 55-58 ppm | Characteristic signal for methoxy carbon. | |

| Aliphatic Carbons (-CH₂-) | δ 25-40 ppm | Two distinct signals for the aliphatic carbons. | |

| IR Spectroscopy | C=O Stretch | ~1700-1715 cm⁻¹ | Strong, sharp absorption characteristic of a conjugated ketone. |

| Aromatic C=C Stretch | ~1590-1610 cm⁻¹ | Characteristic aromatic ring vibrations. | |

| C-O-C Stretch | ~1250-1280 cm⁻¹ | Aryl-alkyl ether stretching. | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 196 | Corresponds to C₁₀H₉³⁵ClO₂. |

| Isotope Peak [M+2]⁺ | m/z 198 | Characteristic ~1/3 intensity of [M]⁺ due to ³⁷Cl isotope. | |

| Key Fragment [M-CO]⁺ | m/z 168/170 | Loss of a neutral carbon monoxide molecule. |

| | Key Fragment [M-Cl]⁺ | m/z 161 | Loss of a chlorine radical. |

Standard Protocol for Spectroscopic Analysis

The following protocol outlines a self-validating system for the characterization of a synthesized batch of this compound.

Objective: To confirm the chemical structure and assess the purity of the target compound.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[8]

-

IR: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal and apply pressure.

-

MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or dichloromethane for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.[8]

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

IR: Collect the spectrum over a range of 4000-600 cm⁻¹.

-

MS: Use Electron Ionization (EI) at 70 eV to generate a fragmentation pattern.[8]

-

-

Data Analysis & Validation:

-

Compare the acquired spectra against the predicted values in Table 2.

-

¹H NMR: Check for the correct chemical shifts, integration values (proton count), and splitting patterns (coupling).

-

¹³C NMR: Confirm the presence of the expected number of carbon signals.

-

IR: Verify the presence of key functional group frequencies, especially the carbonyl stretch.

-

MS: Confirm the molecular weight from the molecular ion peak and observe the correct chlorine isotope pattern.

-

Purity: Assess purity from the ¹H NMR by identifying any impurity signals and from the GC-MS by calculating the peak area percentage.

-

Caption: A standard workflow for the analytical validation of the compound.

Applications in Research & Drug Development

This compound is primarily a research chemical, valued as an intermediate or building block.[4] Its utility stems from the broad biological significance of the indanone core, which is present in compounds with diverse therapeutic applications:

-

Neurodegenerative Diseases: The structurally related 5,6-dimethoxy-1-indanone is a well-known precursor to Donepezil, a cornerstone medication for treating Alzheimer's disease.[11] This highlights the potential of this compound as a starting point for novel agents targeting neurological disorders.

-

Oncology: Various indanone derivatives have demonstrated potent anticancer activity.[1][2] The functional groups on this specific molecule offer multiple reaction sites for elaboration into more complex structures for cancer research.

-

Agrochemicals: The insecticide Indoxacarb contains a functionalized indanone moiety, and its synthesis involves the related intermediate 5-chloro-2-methoxycarbonyl-1-indanone.[6] This suggests potential applications in the development of new pesticides or herbicides.

-

Antiviral and Anti-inflammatory Agents: The indanone scaffold is a recurring motif in compounds designed to combat viral infections and inflammation.[1][2]

Safety, Handling, and Storage

While specific toxicological data for this compound is not available, safety precautions should be based on data from structurally similar compounds like 5-chloro-1-indanone and other substituted indanones.[12][13][14] The compound should be treated as potentially hazardous.

Table 3: Recommended Safety and Handling Procedures

| Category | Guideline |

|---|---|

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[12][13][14] |

| Potential Hazards | May cause skin, eye, and respiratory tract irritation.[12][13] The toxicological properties have not been fully investigated.[13] |

| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13] |

| First Aid: Skin | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12][13] |

| First Aid: Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[13] |

| First Aid: Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[13][14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |

Conclusion

This compound (CAS 344305-70-0) is a valuable chemical intermediate with significant potential for application in medicinal chemistry and materials science. Its synthesis is accessible through established organic chemistry principles, primarily the Friedel-Crafts reaction. While it should be handled with care due to its potential for irritation, its true value is realized as a foundational scaffold for the synthesis of novel, high-value compounds. This guide provides the necessary technical framework for researchers to confidently incorporate this versatile building block into their research and development programs.

References

-

Chemsrc. 5-Chloro-1-indanone | CAS#:42348-86-7. [Link]

-

StruChem. This compound, min 97%, 1 gram. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. [Link]

-

Endotherm. 5-Chlor-6-methoxy-1-indanon. [Link]

-

Mol-Instincts. CAS: 344305-70-0 Name: 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one. [Link]

-

Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. [Link]

-

Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

-

Sadowska, B., & Różalski, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 451–494. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98%. [Link]

-

Quick Company. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. [Link]

- Google Patents. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone.

-

SpectraBase. 5-Methoxy-1-indanone - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. 5-Methoxy-1-indanone. [Link]

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Singh, K., & Singh, J. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & biomolecular chemistry, 20(45), 8821–8841. [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. endotherm-lsm.com [endotherm-lsm.com]

- 6. asianpubs.org [asianpubs.org]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR spectrum [chemicalbook.com]

- 10. 5-Methoxy-1-indanone(5111-70-6) 1H NMR [m.chemicalbook.com]

- 11. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide on the Physicochemical Properties of 5-Chloro-6-methoxy-1-indanone

Abstract

5-Chloro-6-methoxy-1-indanone is a substituted indanone, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights grounded in the analysis of structurally related analogs. The document details essential chemical identifiers, structural features, and in-depth protocols for empirical determination of its properties, including melting point, solubility, and spectroscopic characteristics. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for researchers utilizing this versatile chemical intermediate in synthetic chemistry and drug discovery pipelines.

Introduction and Scientific Significance

The 1-indanone framework, a bicyclic structure featuring a benzene ring fused to a five-membered ring containing a ketone, is a cornerstone in the synthesis of complex molecular architectures.[1] Its derivatives are integral to the development of therapeutics targeting a spectrum of diseases, including Alzheimer's disease, cancer, and viral infections.[1][2][4] The specific functionalization of the indanone core, such as the introduction of chloro and methoxy groups in this compound, is a deliberate strategic choice in molecular design. These substituents critically modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its reactivity and, ultimately, its interaction with biological targets. Understanding the fundamental physicochemical properties of this specific intermediate is therefore not merely an academic exercise, but a prerequisite for its effective and reproducible application in multi-step synthetic campaigns and the rational design of novel chemical entities.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation of all subsequent experimental work. The key identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| CAS Number | 344305-70-0 | [5] |

| Molecular Formula | C₁₀H₉ClO₂ | [5] |

| Molecular Weight | 196.63 g/mol | [5] |

| Canonical SMILES | COC1=C(C=C2C(=C1)CCC2=O)Cl |

Below is a 2D representation of the molecular structure, generated to clarify atom connectivity and functional group placement.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and formulation characteristics. While specific experimental data for this compound is sparse in publicly available literature, reliable predictions can be made based on its structure and comparison with analogous compounds.

| Property | Predicted/Observed Value | Basis for Prediction / Notes |

| Physical State | Crystalline Solid | Indanone derivatives are typically solids at room temperature.[6][7] |

| Appearance | White to pale yellow powder | Based on analogs like 5-chloro-1-indanone (light yellow) and 5,6-dimethoxy-1-indanone (pale yellow to cream).[6][7] |

| Melting Point | 100 - 130 °C (Predicted) | Analog data: 5-Chloro-1-indanone (94-98 °C)[8], 6-Methoxy-1-indanone (107-111 °C)[9], 5,6-Dimethoxy-1-indanone (118-120 °C). The combination of substituents suggests a melting point in this range. |

| Boiling Point | > 300 °C (Predicted, with decomposition) | High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation for purification to avoid thermal decomposition. |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Acetone; Sparingly soluble in alcohols; Insoluble in water and hexanes. | The aromatic core and chlorine atom provide nonpolar character, while the ketone and ether groups introduce polarity, leading to good solubility in moderately polar organic solvents. |

Experimental Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure crystalline compound, whereas impurities depress and broaden the melting range.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last crystal melts (T2).

-

-

Reporting: The melting point is reported as the range T1-T2.

Experimental Protocol: Solubility Profile Assessment

Causality: The solubility profile is dictated by the principle of "like dissolves like." Understanding this profile is essential for selecting appropriate solvents for reaction, extraction, and chromatographic purification.

Methodology (Qualitative):

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Addition: To a series of small test tubes, add approximately 10 mg of this compound.

-

Solvent Addition: Add 1 mL of a selected solvent to each tube.

-

Observation: Vigorously agitate each tube (e.g., using a vortex mixer) for 60 seconds. Observe and record whether the solid dissolves completely.

-

Classification:

-

Soluble: No solid particles are visible.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely unaffected.

-

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a synthesized compound. The following sections detail the expected spectral features for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus is sensitive to its local electronic environment, and spin-spin coupling reveals connectivity between neighboring protons.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.3 - 7.5 | s | 1H | H-7 (Aromatic) | Singlet due to no ortho or meta coupling partners. |

| ~ 7.0 - 7.2 | s | 1H | H-4 (Aromatic) | Singlet due to no ortho or meta coupling partners. |

| ~ 3.9 - 4.1 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| ~ 3.0 - 3.2 | t | 2H | H-2 (Aliphatic CH₂) | Triplet, coupled to the adjacent H-3 methylene protons. |

| ~ 2.6 - 2.8 | t | 2H | H-3 (Aliphatic CH₂) | Triplet, coupled to the adjacent H-2 methylene protons. Located alpha to the aromatic ring. |

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| > 195 | C=O | Characteristic shift for a ketone carbonyl carbon. |

| 150 - 160 | C-O (Aromatic) | Aromatic carbon attached to the electron-donating methoxy group. |

| 125 - 145 | C-Cl, C-quat (Aromatic) | Range for substituted and quaternary aromatic carbons. |

| 110 - 125 | C-H (Aromatic) | Range for protonated aromatic carbons. |

| ~ 56 | -OCH₃ | Typical shift for a methoxy carbon. |

| ~ 36 | C-2 (Aliphatic CH₂) | Methylene carbon alpha to the carbonyl group. |

| ~ 25 | C-3 (Aliphatic CH₂) | Methylene carbon beta to the carbonyl group. |

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the presence of specific functional groups, as different types of chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.

Predicted Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3100 - 3000 | C-H Stretch | Aromatic |

| ~ 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| ~ 1710 - 1690 | C=O Stretch (strong) | Aryl Ketone |

| ~ 1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~ 1270 - 1200 | C-O Stretch | Aryl Ether |

| ~ 800 - 600 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the exact molecular weight and elemental formula. It is also highly sensitive for detecting impurities.

Expected Features (Electron Ionization, EI-MS):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 196.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic peak (M+2) will be observed at m/z = 198. The intensity ratio of the M⁺ peak to the M+2 peak will be approximately 3:1, which is a definitive signature for a monochlorinated compound.

-

Fragmentation: Common fragmentation patterns for indanones include the loss of CO (m/z = 168) and subsequent fragments.

Synthesis and Reactivity Workflow

Causality: Indanones are commonly synthesized via intramolecular Friedel-Crafts reactions, where an acyl or alkyl group is appended to an aromatic ring.[2][10] The choice of catalyst and reaction conditions is critical to control regioselectivity and maximize yield, especially with a substituted benzene ring.[10]

The diagram below illustrates a plausible, generalized synthetic workflow for preparing substituted indanones like the title compound, starting from a substituted benzene derivative.

Safety, Handling, and Storage

Causality: While a specific Safety Data Sheet (SDS) for this compound is not widely available, a reliable safety profile can be constructed by examining the hazards associated with its structural components and related compounds like 5-chloro-1-indanone.[6][11]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses that conform to EN166 (EU) or NIOSH (US) standards.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. Avoid generating dust.

-

-

Handling:

-

Avoid contact with skin and eyes. Do not breathe dust.[6]

-

Wash hands thoroughly after handling.

-

-

Storage:

Conclusion

This compound is a valuable chemical intermediate with a rich set of physicochemical properties that make it suitable for advanced applications in medicinal chemistry and materials science. This guide has provided a detailed framework for understanding its chemical identity, structural characteristics, and key physical properties. The inclusion of predictive data and standardized experimental protocols offers researchers a robust starting point for their work, ensuring that this compound can be handled, characterized, and utilized in a safe, efficient, and scientifically rigorous manner.

References

- Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.

- Google Patents. (2020). CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone.

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-1-indanone. PubChem Compound Summary for CID 142599. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methoxyindan-1-one. PubChem Compound Summary for CID 78787. Retrieved from [Link]

-

LookChem. (2025). 6-methoxy-1-indanone. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5,6-Dimethoxy-1-indanone. PubChem Compound Summary for CID 75018. Retrieved from [Link]

-

NIST. (n.d.). 5,6-Dimethoxy-1-indanone. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Google Patents. (2020). CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone.

-

ResearchGate. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Available at: [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound, min 97%. Product Page. Available at: [Link]

-

Wiley Science Solutions. (n.d.). 5-Methoxy-1-indanone. SpectraBase. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 5-Methoxy-1-indanone - Optional[1H NMR]. SpectraBase. Retrieved from [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32369–32393. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. B25559.14 [thermofisher.com]

- 8. 5-氯-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. d-nb.info [d-nb.info]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

5-Chloro-6-methoxy-1-indanone molecular weight and formula

An In-Depth Technical Guide to 5-Chloro-6-methoxy-1-indanone

Abstract

This compound is a substituted indanone, a class of compounds recognized for its utility as a versatile scaffold in medicinal chemistry and organic synthesis. The indanone core is a privileged structure found in numerous pharmacologically active compounds, making its derivatives highly valuable as intermediates in drug discovery.[1][2][3] The specific substitution pattern of this compound, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, provides unique electronic properties and multiple sites for further chemical modification. This guide offers a comprehensive technical overview of its core molecular attributes, a plausible synthetic pathway with mechanistic considerations, detailed protocols for its characterization, and a discussion of its applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes

This compound is an organic building block with a defined molecular structure and specific physicochemical properties.[4] Its identity is established by its unique molecular formula, weight, and CAS registry number.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClO₂ | [4] |

| Molecular Weight | 196.63 g/mol | [4] |

| CAS Number | 344305-70-0 | [4] |

| Appearance | White to yellow or light brown powder (typical for indanones) | [5] |

| Canonical SMILES | COC1=C(C=C2C(=C1)CC(=O)C2)Cl |

Chemical Structure:

Synthesis and Mechanistic Insights

The synthesis of substituted 1-indanones is most commonly achieved via an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative.[1][6] This powerful cyclization reaction forms the core five-membered ring of the indanone scaffold. The following section outlines a logical and robust synthetic pathway to this compound.

Proposed Synthetic Pathway

A logical approach begins with a suitable substituted benzene derivative, which undergoes Friedel-Crafts acylation with succinic anhydride, followed by reduction and subsequent intramolecular cyclization.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for Friedel-Crafts reactions and indanone synthesis.[1][6]

-

Preparation of 4-(4-Chloro-3-methoxyphenyl)butanoic acid (Intermediate 2):

-

Step 1 (Acylation): To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or dichloromethane), add 2-chloroanisole. Add succinic anhydride portion-wise while maintaining the temperature. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by carefully pouring it onto ice and hydrochloric acid. The resulting solid, 4-(4-chloro-3-methoxyphenyl)-4-oxobutanoic acid, is filtered, washed, and dried.

-

Causality: AlCl₃ acts as a Lewis acid catalyst, activating the succinic anhydride for electrophilic attack on the electron-rich aromatic ring of 2-chloroanisole. The acylation occurs preferentially at the position para to the activating methoxy group.

-

-

Step 2 (Reduction): Add the keto-acid from the previous step to a mixture of amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid, water, and toluene. Reflux the mixture for several hours.

-

Causality: The Clemmensen reduction specifically reduces the aryl ketone to a methylene group under acidic conditions without affecting the carboxylic acid.

-

-

-

Cyclization to this compound (Final Product):

-

Step 3 (Cyclization): Gently reflux the 4-(4-chloro-3-methoxyphenyl)butanoic acid with an excess of thionyl chloride (SOCl₂) to form the corresponding acyl chloride. After removing the excess SOCl₂ under reduced pressure, dissolve the crude acyl chloride in a non-polar solvent like dichloromethane.

-

Cool the solution to 0 °C and add anhydrous AlCl₃ portion-wise. Stir the reaction mixture until cyclization is complete.

-

Causality: The conversion to the highly reactive acyl chloride is necessary for the intramolecular Friedel-Crafts reaction. The Lewis acid (AlCl₃) then catalyzes the intramolecular acylation, where the acyl chloride attacks the aromatic ring to form the five-membered ring, yielding the target indanone.

-

-

Workup and Purification: Quench the reaction with ice water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by recrystallization or column chromatography.

-

Spectroscopic Characterization and Validation

Structural confirmation of the synthesized this compound is achieved through a combination of standard spectroscopic techniques. The expected data, based on its structure and known data for similar indanone analogs, are summarized below.[7]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (2H, singlets or doublets in the ~7.0-7.8 ppm region).- Methoxy group protons (3H, singlet around 3.9 ppm).- Aliphatic protons of the indanone ring (4H, multiplet signals between 2.6-3.2 ppm). |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around 205-215 ppm.- Aromatic carbons (signals between 110-160 ppm).- Methoxy carbon signal around 56 ppm.- Aliphatic carbons (signals between 25-45 ppm). |

| IR Spectroscopy | - Strong C=O (ketone) stretching frequency around 1690-1710 cm⁻¹.- Aromatic C=C stretching frequencies around 1590-1610 cm⁻¹.- C-O (ether) stretching frequency around 1250 cm⁻¹.- Aliphatic and aromatic C-H stretches. |

| Mass Spectrometry (EI) | - Molecular ion (M⁺) peak at m/z 196 (with a characteristic M+2 isotope peak for chlorine at m/z 198 in a ~3:1 ratio).- Key fragment ion from the loss of CO ([M-CO]⁺) at m/z 168. |

Characterization Workflow and Protocols

The validation of the final compound follows a logical workflow to ensure purity and structural integrity.

Caption: Standard workflow for the spectroscopic validation of a synthesized compound.

Protocol: Spectroscopic Analysis [7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use standard pulse programs.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC-MS) system.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Record the mass-to-charge (m/z) ratios of the resulting molecular and fragment ions.

-

Applications in Research and Drug Development

The indanone framework is a cornerstone in the development of therapeutics, particularly for neurodegenerative diseases.[3]

-

Intermediate for Bioactive Molecules: this compound serves as a key intermediate for synthesizing more complex molecules. The ketone functionality is a handle for reactions like aldol condensations, reductions, and reductive aminations. The chloro and methoxy groups on the aromatic ring can be modified or used to direct further substitutions, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies.

-

Scaffold for Drug Discovery: The indanone scaffold is central to the structure of Donepezil, a primary medication used in the management of Alzheimer's disease.[2] Derivatives of substituted indanones are continuously being explored as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are critical targets in neurodegenerative disorders.[3]

-

Agrochemical Synthesis: Related chloro-indanone structures are vital intermediates in the synthesis of modern insecticides like Indoxacarb, highlighting the scaffold's broader utility in agrochemicals.[8]

Safety and Handling

While specific toxicity data for this compound is not widely published, compounds of this class should be handled with appropriate care in a laboratory setting. Based on data for similar chloro-indanones, the following precautions are advised.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

References

-

5-Chloro-1-indanone | C9H7ClO | CID 142599 . PubChem, National Institutes of Health. [Link]

-

Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb . Asian Journal of Chemistry, 24(3), 1413-1414. [Link]

-

Lou, T., Liao, E-T., Wilsily, A., & Fillion, E. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone . Organic Syntheses. [Link]

-

5-Chloro-1-indanone, 99% . Otto Chemie Pvt. Ltd. [Link]

-

Szychowska, M., & Skarżewski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity . Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone . Quick Company. [Link]

-

Szychowska, M., & Skarżewski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity . ResearchGate. [Link]

-

5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 . PubChem, National Institutes of Health. [Link]

-

Acar, Ç., & Acar, B. (2024). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions . Journal of Physics: Conference Series. [Link]

-

Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders . Drug Discovery Today, 29(8). [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 5-Chloro-1-indanone, 99% (42348-86-7) - 5-Chloro-1-indanone, 99% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

synthesis pathway for 5-Chloro-6-methoxy-1-indanone

An In-Depth Technical Guide to the Synthesis of 5-Chloro-6-methoxy-1-indanone

This document provides a comprehensive technical overview of the synthetic pathways leading to this compound, a key intermediate in the development of various fine chemicals and agrochemicals. Designed for researchers, chemists, and process development professionals, this guide delves into the strategic and mechanistic foundations of its synthesis, emphasizing the rationale behind procedural choices to ensure both scientific integrity and practical applicability.

Introduction and Strategic Importance

This compound is a substituted indanone derivative. The indanone framework is a valuable scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials. The specific substitution pattern of this molecule makes it a crucial precursor for more complex molecular architectures, most notably in the synthesis of advanced insecticides where precise functionalization is key to biological activity and safety profiles. Understanding its synthesis is therefore critical for the efficient production of these high-value downstream products.

Retrosynthetic Analysis and Core Synthetic Strategy

A retrosynthetic analysis of the this compound structure logically points to an intramolecular Friedel-Crafts acylation as the key bond-forming step. This disconnection breaks the bond between the aromatic ring and the carbonyl carbon, revealing a 3-arylpropanoic acid derivative as the immediate precursor.

This primary disconnection informs the most prevalent and reliable synthetic strategy:

-

Assembly of the Precursor : Construction of 3-(3-chloro-4-methoxyphenyl)propanoic acid from a simpler, commercially available substituted benzene.

-

Intramolecular Cyclization : Activation of the carboxylic acid and subsequent ring closure onto the electron-rich aromatic ring to form the five-membered ketone ring.

An alternative, more convergent approach involves a one-pot or tandem Friedel-Crafts reaction sequence on a simpler aromatic substrate, which will also be explored.

Primary Synthesis Pathway: Multi-Step Construction and Cyclization

This pathway offers robust control over regiochemistry and is often the preferred method for laboratory and scalable synthesis.

Step 1: Synthesis of 3-(3-chloro-4-methoxyphenyl)propanoic acid

The synthesis of the propanoic acid precursor is foundational. A common and effective method begins with 3-chloro-4-methoxyphenylacetic acid. The required two-carbon chain extension can be achieved via several classical methods, though the Arndt-Eistert homologation or a malonic ester synthesis approach are most direct. A more industrially common approach starts from a simpler aromatic compound and builds the side chain.

For instance, starting from 2-chloroanisole, a Friedel-Crafts acylation with succinic anhydride would install the required carbon framework. The resulting keto-acid is then reduced, typically via a Clemmensen or Wolff-Kishner reduction, to yield the desired 3-(3-chloro-4-methoxyphenyl)propanoic acid. The directing effects of the methoxy (ortho, para-directing) and chloro (ortho, para-directing) groups must be carefully considered to ensure the desired regiochemical outcome.

Step 2: Intramolecular Friedel-Crafts Cyclization

This is the pivotal step where the indanone core is formed. The reaction involves the electrophilic attack of an activated carboxylic acid derivative (an acylium ion) onto the aromatic ring.

Causality of Reagent Choice:

-

Activation of the Carboxylic Acid : The carboxylic acid itself is not electrophilic enough to acylate the aromatic ring. It must first be converted into a more reactive derivative. This is typically achieved by treating it with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

-

The Cyclizing Agent (Lewis Acid Catalyst) : A strong Lewis acid is required to generate the highly electrophilic acylium ion from the acyl chloride. Aluminum chloride (AlCl₃) is the classic and most powerful choice for this transformation. The AlCl₃ coordinates to the chlorine of the acyl chloride, making it a better leaving group and facilitating the formation of the resonance-stabilized acylium ion.

-

Alternative Cyclizing Agents : Other reagents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can also effect this cyclization directly from the carboxylic acid, avoiding the need to isolate the acyl chloride. These reagents can be easier to handle, but may require higher temperatures.

The cyclization proceeds regioselectively. The new carbon-carbon bond forms at the position ortho to the activating methoxy group and meta to the deactivating chloro group, leading specifically to the desired 5-chloro-6-methoxy isomer.

Mechanistic Deep Dive: The Intramolecular Friedel-Crafts Acylation

Understanding the mechanism of the key cyclization step is crucial for troubleshooting and optimization. The process is a classic example of electrophilic aromatic substitution.[1][2]

-

Generation of the Electrophile : The Lewis acid, AlCl₃, abstracts the chloride from the 3-(3-chloro-4-methoxyphenyl)propanoyl chloride. This generates the highly reactive, resonance-stabilized acylium ion and the AlCl₄⁻ counterion.

-

Electrophilic Attack : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.

-

Rearomatization : The AlCl₄⁻ anion acts as a base, abstracting the proton from the carbon where the acyl group attached. This collapses the arenium ion, restores the aromaticity of the ring, and regenerates the AlCl₃ catalyst.

-

Product-Catalyst Complexation : The carbonyl oxygen of the newly formed indanone is a Lewis base and forms a stable complex with the strong Lewis acid AlCl₃. This complexation is often irreversible under the reaction conditions, meaning that a stoichiometric amount of AlCl₃ is required. The complex is broken during the aqueous workup to liberate the final product.[1]

Caption: Key steps in the intramolecular Friedel-Crafts acylation pathway.

Quantitative Data Summary

The physicochemical and spectroscopic data are essential for the identification and characterization of the final product.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₂ | - |

| Molecular Weight | 196.63 g/mol | - |

| Appearance | Off-white to light brown solid | General Observation |

| Melting Point | Approx. 104-108 °C | Varies with purity |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.35 (s, 1H), ~7.05 (s, 1H), 3.95 (s, 3H), 3.10 (t, 2H), 2.70 (t, 2H) | (Analog data) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~205, 155, 148, 130, 128, 125, 108, 56, 36, 26 | (Analog data) |

| IR (KBr, cm⁻¹) | ~1700 (C=O), ~1600, 1490 (C=C), ~1270 (C-O), ~820 (C-Cl) | (Analog data) |

Note: NMR and IR data are estimated based on characteristic values for similarly substituted indanones and may vary slightly.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Protocol 1: Preparation of 3-(3-chloro-4-methoxyphenyl)propanoic acid

This protocol assumes the starting material is 3-chloro-4-methoxycinnamic acid, which can be prepared via a Doebner-von Miller reaction from 3-chloro-4-methoxybenzaldehyde and malonic acid.

-

Setup : To a hydrogenation vessel, add 3-chloro-4-methoxycinnamic acid (10.0 g, 44.1 mmol) and 10% Palladium on Carbon (Pd/C, 0.5 g).

-

Solvent Addition : Add ethanol (150 mL) to the vessel.

-

Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi of H₂ and stir vigorously at room temperature for 12-16 hours, or until hydrogen uptake ceases.

-

Work-up : Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation : Concentrate the filtrate under reduced pressure to yield a solid crude product.

-

Purification : Recrystallize the crude solid from an ethanol/water mixture to afford pure 3-(3-chloro-4-methoxyphenyl)propanoic acid as a white solid (yields typically >95%). The melting point should be approximately 115-119 °C.

Protocol 2: Cyclization to this compound

Self-Validating System : This protocol includes checks for reaction completion and ensures safe handling of pyrophoric and corrosive reagents.

-

Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 3-(3-chloro-4-methoxyphenyl)propanoic acid (5.0 g, 23.3 mmol) in anhydrous dichloromethane (DCM, 50 mL).

-

Acyl Chloride Formation : Add thionyl chloride (2.0 mL, 27.9 mmol) dropwise to the suspension at room temperature. Add a catalytic amount of dimethylformamide (DMF, 2 drops). Stir the mixture at reflux (approx. 40 °C) for 2 hours. The reaction can be monitored by the cessation of HCl gas evolution. The solution should become clear, indicating the formation of the acyl chloride.

-

Friedel-Crafts Reaction Setup : In a separate, larger flame-dried flask under nitrogen, add anhydrous aluminum chloride (AlCl₃, 3.7 g, 27.9 mmol) and suspend it in anhydrous DCM (50 mL). Cool this suspension to 0 °C in an ice bath.

-

Addition : Add the acyl chloride solution from step 2 to the AlCl₃ suspension dropwise via a cannula or an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction : After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Quenching (Trustworthiness Check) : CAUTION: Highly exothermic reaction. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL) with vigorous stirring. This hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction : Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing : Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation & Purification : Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify the resulting solid by recrystallization from ethanol or by silica gel chromatography to obtain this compound as a crystalline solid.

Alternative Pathway: One-Pot Friedel-Crafts Acylation/Alkylation

A more convergent route involves the reaction of 2-chloroanisole with 3-chloropropionyl chloride in the presence of a Lewis acid.

Caption: A one-pot Friedel-Crafts acylation-alkylation sequence.

This method is attractive due to its atom economy but presents significant challenges in controlling the regioselectivity of the initial acylation step. The presence of two ortho/para-directing groups can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.

Conclusion

The synthesis of this compound is most reliably achieved through a well-defined, multi-step sequence involving the preparation of a 3-(3-chloro-4-methoxyphenyl)propanoic acid precursor followed by an intramolecular Friedel-Crafts acylation. This pathway provides excellent control over the regiochemical outcome. The choice of cyclizing agent, typically AlCl₃ or PPA, depends on the desired scale, reaction conditions, and handling capabilities. A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, optimization, and scale-up. This guide provides the necessary technical foundation for researchers to confidently approach the synthesis of this important chemical intermediate.

References

-

LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. Available at: [Link]

-

Clark, J. (2023). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. Available at: [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Available at: [Link]

-

Gelbrich, T. (2015). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

El Rayes, S. M., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances. Available at: [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

-

Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

-

National Institutes of Health. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoannulen-7-ols. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Available at: [Link]

Sources

Friedel-Crafts Synthesis of Substituted Indanones: From Mechanistic Principles to Practical Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous molecules with significant biological activity, including agents for treating neurodegenerative diseases like Alzheimer's.[1] Among the various synthetic routes, the intramolecular Friedel-Crafts acylation stands as a robust, versatile, and widely employed method for constructing this bicyclic ketone framework.[1][2] This guide provides a comprehensive exploration of this pivotal reaction, moving from its fundamental mechanism to a comparative analysis of catalytic systems and detailed, field-proven experimental protocols. We will dissect the causality behind experimental choices, address critical challenges such as regioselectivity, and offer insights to empower researchers in the efficient and controlled synthesis of substituted indanones for pharmaceutical and materials science applications.

The Strategic Importance of the Indanone Core

The indanone ring system is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][3] Its rigid, planar structure provides an excellent scaffold for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. This has led to its incorporation into antiviral, anti-inflammatory, anticancer, and neuroprotective compounds.[2] The development of efficient and scalable synthetic methodologies to access functionally diverse indanones is therefore a critical objective in drug discovery and development. The intramolecular Friedel-Crafts acylation is arguably the most powerful tool for this purpose, offering a direct route to the core structure from readily available precursors.[4][5]

Core Mechanism: The Intramolecular Friedel-Crafts Acylation

The synthesis of indanones via this pathway is a classic example of an electrophilic aromatic substitution reaction. The process involves the cyclization of a tethered acyl group onto its own aromatic ring, promoted by a Brønsted or Lewis acid catalyst.[1] The fundamental mechanism can be broken down into three key steps:

-

Generation of the Acylium Ion: The reaction commences with the activation of a carboxylic acid or its more reactive derivative, an acyl chloride, by the acid catalyst. This generates a highly electrophilic and resonance-stabilized acylium ion intermediate.[1][6][7]

-

Intramolecular Electrophilic Attack: The electron-rich aromatic ring, tethered to the acylium ion, acts as a nucleophile, attacking the electrophilic carbon in an intramolecular fashion to form a five-membered ring and a new carbon-carbon bond.[1]

-

Restoration of Aromaticity: A base (such as AlCl₄⁻ in AlCl₃-catalyzed reactions) abstracts a proton from the sp³-hybridized carbon bearing the new acyl group, restoring the aromaticity of the benzene ring and yielding the final 1-indanone product.[1][6]

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Key Precursor Pathways: A Strategic Choice

The synthesis of the indanone core typically begins from one of two primary starting materials, each with distinct advantages and strategic implications for the researcher.

-

Pathway A: Direct Cyclization of 3-Arylpropanoic Acids: This is a one-step approach where the carboxylic acid is cyclized directly. Its primary advantage is atom economy and being environmentally benign, producing only water as a byproduct.[2] However, this elegance comes at the cost of reactivity; the carboxylic acid is less electrophilic and thus requires harsh reaction conditions, such as high temperatures and strong acid catalysts like polyphosphoric acid (PPA) or triflic acid (TfOH).[2]

-

Pathway B: Cyclization of 3-Arylpropionyl Chlorides: This two-step method involves first converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] The subsequent intramolecular Friedel-Crafts acylation can then proceed under much milder conditions, often at or below room temperature, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3] While this route is generally more efficient and higher-yielding, it generates corrosive byproducts and requires an additional synthetic step.[2]

Caption: Comparison of the two primary synthetic workflows.

A Comparative Analysis of Catalyst Systems

The choice of catalyst is paramount and is dictated by the substrate's electronic properties, the chosen precursor pathway, and desired reaction conditions.

| Catalyst System | Type | Common Substrate | Key Advantages | Critical Considerations |

| Polyphosphoric Acid (PPA) | Brønsted Acid | 3-Arylpropanoic Acids | Powerful dehydrating agent, inexpensive, effective for many substrates.[8][9] | Requires high temperatures; can be difficult to stir and quench; regioselectivity can be dependent on P₂O₅ content.[5][10] |

| Triflic Acid (TfOH) | Brønsted Superacid | 3-Arylpropanoic Acids | Extremely powerful, allowing for faster reactions or lower temperatures.[10][11] | Expensive; can promote side reactions if not carefully controlled.[12] |

| Aluminum Chloride (AlCl₃) | Lewis Acid | 3-Arylpropionyl Chlorides | Highly effective, classic catalyst.[2][3] | Highly moisture-sensitive; often required in stoichiometric amounts due to product complexation; workup can be challenging.[10][13] |

| Metal Triflates (e.g., Sc(OTf)₃, Tb(OTf)₃) | Lewis Acid | 3-Arylpropanoic Acids | Can be used catalytically, are recoverable, and effective under microwave or high-temp conditions.[3][14][15] | Higher cost; may require very high temperatures for direct cyclization.[15] |

| Niobium Pentachloride (NbCl₅) | Lewis Acid | 3-Arylpropanoic Acids | Acts as both reagent (in situ acid chloride formation) and catalyst, allowing mild (RT) conditions.[14] | Less common than other Lewis acids. |

| Nafion-H | Solid Superacid | 3-Arylpropionyl Chlorides | Heterogeneous catalyst, simplifying product isolation and catalyst removal.[3] | May exhibit lower activity than homogeneous counterparts. |

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices for achieving high yield and purity.

Protocol 1: PPA-Mediated Synthesis of 5,6-Dimethoxy-1-indanone

This one-pot protocol is effective for electron-rich aromatic systems and is a key step in the synthesis of precursors for pharmaceuticals like Donepezil.[16][17]

-

Materials:

-

3-(3,4-Dimethoxyphenyl)propanoic acid (1.0 eq)

-

Polyphosphoric acid (PPA) (approx. 10x weight of starting acid)

-

Crushed ice

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid.

-

Heating: Begin stirring and heat the PPA to approximately 60-70 °C to reduce its viscosity.

-

Substrate Addition: Add the 3-(3,4-dimethoxyphenyl)propanoic acid to the warm PPA in one portion.

-

Reaction: Increase the temperature to 80-90 °C and stir vigorously for 2-4 hours. The reaction mixture will typically develop a deep color. Monitor progress by TLC (thin-layer chromatography) by carefully taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a silica plate.

-

Quenching: After the reaction is complete, allow the mixture to cool slightly (to ~60 °C) and then very carefully and slowly pour the viscous mixture onto a large beaker filled with crushed ice. This step is highly exothermic and should be performed with caution in a fume hood.

-

Workup: Allow the ice to melt, resulting in a slurry or suspension of the crude product. Extract this aqueous mixture with dichloromethane (3x volume).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 5,6-dimethoxy-1-indanone.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

-

Protocol 2: AlCl₃-Mediated Synthesis of 4,7-Dimethyl-1-indanone

This classic two-step protocol is broadly applicable and demonstrates the acyl chloride pathway, which is often necessary for less activated or sterically hindered systems.

-

Materials:

-

3-(2,5-Dimethylphenyl)propanoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Catalytic N,N-dimethylformamide (DMF) (1-2 drops, if using SOCl₂)

-

Ice-cold dilute hydrochloric acid (1M HCl)

-

Crushed ice

-

-

Procedure:

-

Step A: Formation of 3-(2,5-Dimethylphenyl)propionyl Chloride

-

In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the 3-(2,5-dimethylphenyl)propanoic acid in anhydrous DCM.

-

Add a catalytic drop of DMF.

-

Cool the solution to 0 °C in an ice bath and slowly add thionyl chloride dropwise.[2]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases.[2]

-

Remove the excess SOCl₂ and DCM under reduced pressure to obtain the crude acyl chloride, which is typically used directly in the next step without further purification.[2]

-

-

Step B: Intramolecular Friedel-Crafts Acylation

-

Under an inert atmosphere, dissolve the crude acyl chloride from Step A in anhydrous DCM and cool the solution to 0 °C.[2]

-

Carefully add anhydrous AlCl₃ portion-wise, ensuring the temperature does not rise significantly.[2] An exothermic reaction and color change are typically observed.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or GC-MS.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and dilute HCl.[2]

-

Workup: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing, Drying, and Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-dimethyl-1-indanone.[18]

-

-

Critical Challenges and Field-Proven Insights

Controlling Regioselectivity

For unsymmetrically substituted 3-arylpropanoic acids, the formation of regioisomers is a significant challenge.[10] The outcome of the cyclization is governed by a combination of steric and electronic factors.

-

Electronic Effects: The acylium ion will preferentially attack the most electron-rich (nucleophilic) position on the aromatic ring. Cyclization is favored ortho to strong activating groups (e.g., -OCH₃, -CH₃) and meta to deactivating groups.

-

Steric Hindrance: Bulky substituents near a potential cyclization site can sterically hinder the approach of the acyl group, directing the reaction to a less hindered position.[10]

-

Catalyst Control: The choice of catalyst can profoundly influence the isomeric ratio. It has been demonstrated that in PPA-mediated reactions, the P₂O₅ content can effectively switch the regioselectivity. PPA with a high P₂O₅ content may favor acylation via a free acylium ion, while PPA with a lower P₂O₅ content (more hydrolyzed) may proceed through a different mechanism, leading to a different major regioisomer.[5]

Caption: Decision workflow for controlling regioselectivity.

Trustworthiness of Protocols: The Imperative of Anhydrous Conditions

Many catalysts, especially Lewis acids like AlCl₃, are extremely sensitive to moisture.[10] Water will hydrolyze and deactivate the catalyst, inhibiting or completely quenching the reaction.[10] Therefore, ensuring the use of flame- or oven-dried glassware, anhydrous solvents, and an inert atmosphere is not merely a suggestion but a critical requirement for reproducibility and success.

Conclusion and Future Outlook

The intramolecular Friedel-Crafts acylation is a time-honored, yet continually relevant, strategy for the synthesis of substituted indanones. Its reliability and broad applicability secure its place in the synthetic chemist's toolbox. The choice between the direct cyclization of carboxylic acids and the two-step acyl chloride route offers a strategic balance between reaction efficiency and green chemistry principles. Future developments will likely focus on expanding the scope of reusable, heterogeneous, and environmentally benign catalysts that can operate under even milder conditions, further enhancing the utility of this foundational reaction in the pursuit of novel therapeutics and advanced materials.[14][19]

References

- Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction - Benchchem. (n.d.). BenchChem.

- Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation - Benchchem. (n.d.). BenchChem.

- Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts acylation. (n.d.). ResearchGate.

- An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. (n.d.). Quick Company.

- Application Notes and Protocols for the Synthesis of Indanones via Friedel-Crafts Acylation - Benchchem. (n.d.). BenchChem.

- Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. (n.d.). ResearchGate.

- 5,6-Dimethoxy-1-indanone 97 2107-69-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. (2014). RSC Advances.

- Regioselective Synthesis of Indanones. (n.d.). Thieme.

- Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - NIH. (n.d.). National Institutes of Health.

- 4,7-dimethyl-1-indanone - 5037-60-5, C11H12O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). ChemSynthesis.

- Technical Support Center: Friedel-Crafts Synthesis of Indanones - Benchchem. (n.d.). BenchChem.

- Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 | Request PDF. (n.d.). ResearchGate.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.

- Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.

- Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia.

- Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. (n.d.). Royal Society of Chemistry.

- What are the limitations of Friedal Craft reactions? (2018). Quora.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 17. 5,6-Dimethoxy-1-indanone 97 2107-69-9 [sigmaaldrich.com]

- 18. chemsynthesis.com [chemsynthesis.com]

- 19. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

starting materials for 5-Chloro-6-methoxy-1-indanone synthesis

An In-depth Technical Guide on the Synthesis of 5-Chloro-6-methoxy-1-indanone

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the prevalent synthetic pathways, the rationale behind methodological choices, and detailed experimental protocols.

Introduction: Significance and Synthetic Overview

This compound is a crucial building block in the synthesis of complex organic molecules. Its rigid, functionalized indanone core makes it a valuable precursor in various fields of chemical research. A notable application is its role as a key intermediate in the synthesis of certain agrochemicals, where the specific substitution pattern on the aromatic ring is essential for biological activity.

The synthesis of this target molecule is most effectively achieved through a strategic sequence involving the formation of a substituted phenylpropanoic acid, followed by an intramolecular cyclization. This guide will focus on the most robust and widely adopted methodology: the intramolecular Friedel-Crafts acylation of 3-(3-chloro-4-methoxyphenyl)propanoic acid. We will explore the synthesis of this key precursor and the critical cyclization step in detail, providing mechanistic insights and actionable protocols.

Primary Synthetic Pathway: A Two-Stage Approach

The most reliable route to this compound is a two-stage process that begins with the construction of a C3 side chain on a substituted benzene ring, followed by its cyclization. This approach offers excellent control over regioselectivity, ensuring the desired isomer is obtained.

Retrosynthetic Analysis

A retrosynthetic look at the target molecule reveals the logical bond disconnection for an intramolecular Friedel-Crafts reaction. The bond between the carbonyl carbon and the aromatic ring is disconnected, leading back to the key precursor, 3-(3-chloro-4-methoxyphenyl)propanoic acid. This precursor contains all the necessary atoms, correctly arranged for the final ring-closing reaction.

Caption: Retrosynthetic analysis of this compound.

Stage 1: Synthesis of 3-(3-chloro-4-methoxyphenyl)propanoic acid